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Compound of Interest

Compound Name: 1-tert-Butyl-3-ethylbenzene

Cat. No.: B085526

An In-depth Technical Guide to C12H18 Aromatic Hydrocarbons for Researchers, Scientists,
and Drug Development Professionals.

This guide provides a comprehensive overview of aromatic hydrocarbons with the chemical
formula C12H18, focusing on their nomenclature, physicochemical properties, synthesis, and
metabolic pathways. This information is intended to support researchers, scientists, and
professionals involved in drug development and related fields.

IUPAC Nomenclature and Isomerism

The chemical formula C12H18 encompasses several aromatic hydrocarbon isomers. The most
prominent of these are hexylbenzene and hexamethylbenzene, each with its own set of
structural isomers.

Hexylbenzene and its Isomers:

e n-Hexylbenzene: The most common isomer, where a straight-chain hexyl group is attached
to the benzene ring. Its IUPAC name is simply hexylbenzene.[1]

o Positional Isomers: While less common, the hexyl group can be branched, leading to various
positional isomers. For example, (1-methylpentyl)benzene, (2-methylpentyl)benzene, etc.
The IUPAC nomenclature for these follows standard rules for alkyl-substituted benzenes.

Hexamethylbenzene:
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e 1,2,3,4,5,6-Hexamethylbenzene: In this highly symmetrical molecule, all six hydrogen atoms
of the benzene ring are replaced by methyl groups.[2] Its IUPAC name is 1,2,3,4,5,6-
hexamethylbenzene, although the locants are often omitted as there is no ambiguity.[3] It is
also known by the common name mellitene.[3]

o Other Isomers: Other isomers with six methyl groups on the benzene ring are possible, such
as 1,2,3,4,5-pentamethyltoluene, though these are less commonly encountered.

Physicochemical and Spectroscopic Data

The properties of hexylbenzene and hexamethylbenzene are summarized below, providing key
data for experimental design and analysis.

Table 1: Physicochemical Properties of n-Hexylbenzene

and Hexamethylbenzene

1,2,3,4,5,6-
Property n-Hexylbenzene

Hexamethylbenzene
Molecular Formula C12H18 C12H18
Molecular Weight 162.27 g/mol [1] 162.27 g/mol [2]
Appearance Colorless liquid White crystalline powder
Melting Point -61 °C[4] 165.6 +0.7 °C
Boiling Point 226 °C[4] 265.2 °C
Density 0.861 g/mL at 25 °C[4] 1.0630 g/cm3
Refractive Index (n20/D) 1.486[4] Not applicable (solid)

Insoluble in water; soluble in

N Insoluble in water; soluble in acetic acid, acetone, benzene,
Solubility ]
alcohol, ether, benzene chloroform, diethyl ether,

ethanol

Table 2: Spectroscopic Data of n-Hexylbenzene and
Hexamethylbenzene
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1,2,3,4,5,6-

Spectroscopic Data n-Hexylbenzene
Hexamethylbenzene

) ) A single peak is observed due
Signals corresponding to the ]
1H NMR (CDClIs) to the high symmetry of the
phenyl and hexyl protons.
molecule.[5][6]

Two distinct signals are

i ) expected: one for the six
Signals for the aromatic and ) )
13C NMR iohati b equivalent aromatic carbons
aliphatic carbons. _ _
and one for the six equivalent

methyl carbons.

Molecular ion peak (m/z) at

162, with characteristic Molecular ion peak (m/z) at
Mass Spectrometry (GC-MS) )

fragmentation patterns of 162.[8]

alkylbenzenes.[7]

Experimental Protocols

The synthesis of C12H18 aromatic hydrocarbons often involves Friedel-Crafts alkylation. Below
is a detailed protocol for the synthesis of an alkylbenzene, which can be adapted for
hexylbenzene.

Experimental Protocol: Friedel-Crafts Alkylation for the
Synthesis of an Alkylbenzene

This protocol outlines the general procedure for the alkylation of an aromatic ring using an alkyl
halide and a Lewis acid catalyst.[9][10]

Materials:
e Anhydrous benzene (or other aromatic substrate)
o Alkyl halide (e.g., 1-chlorohexane for hexylbenzene synthesis)

e Anhydrous aluminum chloride (AICIs) or ferric chloride (FeCls)
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Ice-cold water

Diethyl ether

1 M Hydrochloric acid (HCI)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a
dropping funnel. The apparatus should be protected from atmospheric moisture using a
drying tube.

Addition of Reactants: Add the anhydrous aromatic substrate (e.g., benzene) to the flask and
cool it in an ice bath. Slowly add the Lewis acid catalyst (e.g., AlCI3) in portions with stirring.

Alkylation: Place the alkyl halide (e.g., 1-chlorohexane) in the dropping funnel and add it
dropwise to the stirred mixture while maintaining the temperature between 0-5 °C.

Reaction Time: After the addition is complete, continue to stir the mixture in the ice bath for a
specified time (e.g., 2 hours) to ensure the reaction goes to completion.

Work-up (Quenching): Carefully and slowly pour the reaction mixture over crushed ice in a
large beaker to decompose the catalyst complex.

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the
organic product. Separate the organic layer. Wash the organic layer sequentially with 1 M
HCI, water, and saturated sodium bicarbonate solution.

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium
sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator to obtain
the crude product.

Purification: Purify the crude product by fractional distillation to obtain the pure alkylbenzene.
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Mandatory Visualizations: Metabolic Pathway

Aromatic hydrocarbons undergo metabolic activation, a critical consideration in drug
development and toxicology. The following diagram illustrates the general metabolic pathway of
benzene, which serves as a model for the metabolism of other aromatic hydrocarbons like
hexylbenzene.[11]
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Caption: Generalized metabolic pathway of benzene, illustrating the initial oxidation by
cytochrome P450 and subsequent biotransformation routes.

Conclusion

This technical guide has provided an in-depth overview of C12H18 aromatic hydrocarbons,
focusing on hexylbenzene and hexamethylbenzene. The presented data on their nomenclature,
physicochemical properties, and synthesis, along with a model metabolic pathway, offers
valuable information for researchers and professionals in the chemical and pharmaceutical
sciences. A thorough understanding of these fundamental aspects is crucial for the effective
design of experiments and the development of new chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085526?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

